molecular formula C14H17N3O5 B11022815 Methyl 3-[(4-methylpiperazin-1-yl)carbonyl]-5-nitrobenzoate

Methyl 3-[(4-methylpiperazin-1-yl)carbonyl]-5-nitrobenzoate

Cat. No.: B11022815
M. Wt: 307.30 g/mol
InChI Key: WAFVDTBHORAOJO-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methylpiperazino)carbonyl]-5-nitrobenzoate is a complex organic compound that features a nitrobenzoate core with a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-methylpiperazino)carbonyl]-5-nitrobenzoate typically involves the following steps:

    Esterification: Formation of the ester group.

    Piperazine Derivatization: Introduction of the piperazine moiety.

Common reagents used in these steps include nitric acid for nitration, methanol for esterification, and 4-methylpiperazine for the final derivatization step. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes, followed by purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methylpiperazino)carbonyl]-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or Grignard reagents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 3-[(4-methylpiperazino)carbonyl]-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-[(4-methylpiperazino)carbonyl]-5-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methylpiperazino)benzoate
  • Methyl 4-(4-methylpiperazino)benzoate
  • Methyl 3-(4-piperazinyl)benzoate

Uniqueness

Methyl 3-[(4-methylpiperazino)carbonyl]-5-nitrobenzoate is unique due to the presence of both a nitro group and a piperazine moiety, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C14H17N3O5

Molecular Weight

307.30 g/mol

IUPAC Name

methyl 3-(4-methylpiperazine-1-carbonyl)-5-nitrobenzoate

InChI

InChI=1S/C14H17N3O5/c1-15-3-5-16(6-4-15)13(18)10-7-11(14(19)22-2)9-12(8-10)17(20)21/h7-9H,3-6H2,1-2H3

InChI Key

WAFVDTBHORAOJO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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